2-Bromo-3-methoxyprop-1-ene
Overview
Description
2-Bromo-3-methoxyprop-1-ene is an organic compound with the molecular formula C4H7BrO It is a brominated alkene with a methoxy group attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-3-methoxyprop-1-ene can be synthesized through the bromination of 3-methoxyprop-1-ene. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-).
Elimination Reactions: It can also participate in elimination reactions, particularly E2 mechanisms, where the bromine atom and a hydrogen atom are removed to form a double bond, resulting in the formation of 3-methoxypropene.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), sodium methoxide (NaOCH3), and ammonia (NH3). These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) are used in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products:
Substitution: Depending on the nucleophile, products can include 3-methoxyprop-1-ol, 3-methoxypropylamine, etc.
Elimination: The major product is 3-methoxypropene.
Scientific Research Applications
2-Bromo-3-methoxyprop-1-ene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Its derivatives are explored for potential therapeutic properties.
Material Science: It can be used in the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Bromo-3-methoxyprop-1-ene in chemical reactions involves the formation of a reactive intermediate, such as a carbocation or a transition state, depending on the type of reaction. In nucleophilic substitution, the bromine atom leaves, forming a carbocation that is then attacked by the nucleophile. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the departure of the bromine atom.
Comparison with Similar Compounds
3-Bromo-2-methoxyprop-1-ene: Similar structure but with different positioning of the bromine and methoxy groups.
2-Bromo-3-methylprop-1-ene: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness: 2-Bromo-3-methoxyprop-1-ene is unique due to the presence of both a bromine atom and a methoxy group, which allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-bromo-3-methoxyprop-1-ene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO/c1-4(5)3-6-2/h1,3H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZAAWMJMBVOMHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=C)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10528826 | |
Record name | 2-Bromo-3-methoxyprop-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10528826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89089-30-5 | |
Record name | 2-Bromo-3-methoxyprop-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10528826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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